4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Epoxide hydrolase Enzyme inhibition Selectivity profiling

Optimize your CNS lead series with 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. Unlike generic morpholine or piperidine cores, its seven-membered oxazepane ring imparts distinct conformational flexibility and improved metabolic stability, directly addressing resistance mechanisms and off-target activity. With an XLogP3 of 2.0 and TPSA of 58.3 Ų, it sits in ideal CNS drug-like space. Place your inquiry to secure this strategic scaffold.

Molecular Formula C11H13FN2O3
Molecular Weight 240.23 g/mol
CAS No. 918137-42-5
Cat. No. B11867941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane
CAS918137-42-5
Molecular FormulaC11H13FN2O3
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C11H13FN2O3/c12-10-8-9(14(15)16)2-3-11(10)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2
InChIKeyZOIJVHWQAOEUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (CAS 918137-42-5): A Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring N-substituted with a 2-fluoro-4-nitrophenyl group [1]. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol [1]. The compound contains both a fluorine atom and a nitro group, which contribute to its electronic properties and potential for further functionalization [1]. As a member of the 1,4-oxazepane class, it serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of central nervous system agents and antimicrobial compounds [2].

Why 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Cannot Be Replaced by Common Morpholine or Piperidine Analogs


The 1,4-oxazepane scaffold imparts distinct conformational and physicochemical properties that cannot be replicated by smaller heterocycles like morpholine or piperidine [1]. The seven-membered oxazepane ring introduces greater flexibility and a unique spatial arrangement of the nitrogen and oxygen atoms compared to the six-membered morpholine or piperidine rings [1]. This conformational flexibility can significantly influence target binding, metabolic stability, and pharmacokinetic profiles [2]. In the case of 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane, the combination of the oxazepane ring with the electron-withdrawing 2-fluoro-4-nitrophenyl substituent creates a distinct electronic environment that affects reactivity and biological interactions [3]. Generic substitution with morpholine or piperidine analogs would alter ring size, heteroatom spacing, and conformational dynamics, potentially compromising the desired activity or selectivity observed in lead optimization campaigns [2].

Quantitative Differentiation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Against Structural Analogs


Reduced Microsomal Epoxide Hydrolase (mEH) Inhibition Compared to Potent sEH Inhibitors

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane exhibits weak inhibition of human microsomal epoxide hydrolase (mEH), with an IC50 value greater than 10,000 nM [1]. In contrast, potent sEH inhibitors such as CAY10640 display IC50 values of 0.4 nM for human sEH . This ~25,000-fold difference indicates that 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane is not a significant ligand for epoxide hydrolases, which may be advantageous when designing selective probes or therapeutics where off-target mEH inhibition is undesirable [1].

Epoxide hydrolase Enzyme inhibition Selectivity profiling

Moderate Alkaline Phosphatase (ALP) Inhibition Compared to Reference Inhibitors

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane inhibits mouse intestinal alkaline phosphatase (IAP) with a Ki of 3,200 nM [1]. This is approximately 2-3 orders of magnitude weaker than known ALP inhibitors such as levamisole (Ki ≈ 29 μM for tissue-nonspecific ALP) [2] and vanadate (Ki = 8.5 μM for matrix-induced ALP) [3]. However, it is more potent than the very weak inhibition observed against epoxide hydrolase, suggesting a modest but measurable interaction with this enzyme class.

Alkaline phosphatase Enzyme inhibition Isozyme selectivity

Expanded Conformational Flexibility Relative to Six-Membered Heterocyclic Analogs

The 1,4-oxazepane ring in 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane adopts a wider range of low-energy conformations compared to the morpholine (six-membered) and piperidine (six-membered) analogs [1]. Molecular mechanics calculations indicate that 1,4-oxazepane can sample chair, twist-chair, and boat conformations, whereas morpholine is largely restricted to chair conformations [1]. This conformational plasticity can influence binding to biological targets by allowing the molecule to adapt to different binding site geometries [2].

Conformational analysis Ring size Scaffold hopping

Improved Acid and Liver Stability in Drug Candidates Containing 1,4-Oxazepane Scaffolds

The 1,4-oxazepane scaffold has been shown to enhance acid and liver stability in oral drug candidates, contributing to improved oral bioavailability and overall pharmacokinetic profiles [1]. In the case of SEQ-9, a Mtb 23S ribosome inhibitor developed by Sanofi, the incorporation of a 1,4-oxazepane ring was critical for achieving oral efficacy, despite the molecule possessing beyond Rule of 5 properties [1]. This highlights the scaffold's utility in optimizing the developability of challenging compounds.

Metabolic stability Pharmacokinetics Oral bioavailability

Distinct Electronic Profile Due to 2-Fluoro-4-nitrophenyl Substitution

The 2-fluoro-4-nitrophenyl group imparts a strong electron-withdrawing effect on the oxazepane nitrogen, as evidenced by the calculated XLogP3 value of 2.0 and the topological polar surface area (TPSA) of 58.3 Ų [1]. In comparison, the unsubstituted 1,4-oxazepane has an XLogP3 of -0.8 and a TPSA of 21.3 Ų [2]. The fluorinated nitroaryl substitution increases lipophilicity by approximately 2.8 log units and more than doubles the polar surface area, which can influence membrane permeability, protein binding, and metabolic susceptibility [3].

Electronic properties Hammett constants Reactivity

Optimal Use Cases for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane in Scientific Research and Procurement


Scaffold Hopping and Lead Optimization in CNS Drug Discovery

Given the conformational flexibility and improved metabolic stability associated with 1,4-oxazepane scaffolds [REFS-1, REFS-2], 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane is well-suited for scaffold hopping campaigns in central nervous system (CNS) drug discovery. Its distinct electronic profile (XLogP3 = 2.0, TPSA = 58.3 Ų) places it within favorable CNS drug-like space [3]. Researchers can use this compound to replace morpholine or piperidine moieties in existing leads to potentially enhance target engagement, reduce off-target activity, or improve brain penetration.

Synthesis of Selective Enzyme Inhibitors with Reduced Off-Target Liability

The weak inhibition of microsomal epoxide hydrolase (IC50 > 10,000 nM) [4] indicates that 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane is unlikely to interfere with epoxide hydrolase activity, making it a suitable core for designing selective inhibitors of other enzymes. Its moderate alkaline phosphatase inhibition (Ki = 3,200 nM) [5] should be considered during screening, but this level of activity is manageable in most drug discovery programs and may even be exploited in specific therapeutic areas such as oncology or bone disorders.

Development of Antimicrobial Agents Targeting Resistant Pathogens

The successful use of 1,4-oxazepane scaffolds in overcoming resistance mechanisms, as demonstrated by the sequanamycin class of Mtb 23S ribosome inhibitors [6], positions 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane as a promising intermediate for synthesizing next-generation antimicrobials. Its fluorinated nitroaryl group can be further elaborated to create novel analogs that evade common resistance pathways in Mycobacterium tuberculosis and other drug-resistant bacteria.

Chemical Biology Probes for Investigating ALP-Related Pathways

With a Ki of 3,200 nM against mouse intestinal alkaline phosphatase [5], 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane can serve as a starting point for developing chemical probes to study ALP function. Although not a potent inhibitor, its moderate activity and distinct chemotype (compared to classic ALP inhibitors like levamisole) offer opportunities for structure-activity relationship (SAR) studies aimed at identifying novel ALP modulators with improved selectivity or unique binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.